Phenylacetyl-d5 L-Glutamine

Overview

Description

Phenylacetyl-d5 L-Glutamine is a deuterium-labeled derivative of phenylacetylglutamine. It is a stable isotope-labeled compound used primarily in scientific research. Phenylacetylglutamine is a naturally occurring metabolite formed by the conjugation of phenylacetate and glutamine. It is commonly found in human urine and is associated with urea cycle disorders, where it helps in the removal of excess nitrogen from the body .

Mechanism of Action

Target of Action

Phenylacetyl-d5 L-Glutamine, a labeled biomarker for metabolic age , is a product formed by the conjugation of phenylacetate and glutamine . It is a common metabolite that occurs naturally in human urine

Biochemical Pathways

This compound is a colonic microbial metabolite from amino acid fermentation . The microbiota-dependent metabolism of phenylalanine produces phenylacetic acid (PAA), which is a crucial intermediate that is catalyzed by diverse microbial catalytic pathways . PAA conjugates with glutamine and glycine in the liver and kidney to predominantly form phenylacetylglutamine in humans and phenylacetylglycine in rodents .

Pharmacokinetics

It is known that this compound is a labeled biomarker for metabolic age , suggesting that it may be detectable in biological samples and could potentially be used to monitor certain metabolic processes.

Result of Action

This compound has been implicated in the onset of stroke . . This suggests that this compound may have a significant impact on cellular and molecular processes related to stroke.

Biochemical Analysis

Biochemical Properties

Phenylacetyl-d5 L-Glutamine is involved in biochemical reactions in the body. The metabolism and conjugation of phenylacetate with glutamine in the liver involve amino acid acetylation carried out by the enzyme phenylacetyltransferase or glutamine N-acetyl transferase . This enzyme catalyzes the reaction of the substrates phenylacetyl-CoA and L-glutamine to produce CoA and alpha-N-phenylacetyl-L-glutamine and phenylacetic acid .

Cellular Effects

This compound has been implicated in the onset of stroke . It has been found to be associated with stroke severity indicators, mainly age and NIHSS score . Moreover, it has been suggested that this compound levels could be used to distinguish recurrent stroke patients from non-stroke controls .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It is produced through the metabolic degradation pathway of the pharmaceutical compounds sodium phenylbutyrate, glycerol phenylbutyrate, and sodium phenylacetate . These compounds are used as treatments for physiological dysfunction in urea cycling .

Temporal Effects in Laboratory Settings

It is known that in 24 hours, 80-100% of a dose of phenylbutyrate is excreted in the urine as phenylacetylglutamine .

Metabolic Pathways

This compound is involved in the metabolic pathways of the degradation of phenylacetate when in the presence of glutamine in the liver . It is also produced in higher concentrations in the body through the metabolic degradation pathway of the pharmaceutical compounds sodium phenylbutyrate, glycerol phenylbutyrate, and sodium phenylacetate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylacetyl-d5 L-Glutamine can be synthesized through the reaction of phenylacetyl-d5 chloride with L-glutamine in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction conditions include maintaining a low temperature to prevent decomposition and using an inert atmosphere to avoid unwanted side reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels. The compound is then dried and packaged under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Phenylacetyl-d5 L-Glutamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenylacetyl-d5 L-glutamic acid.

Reduction: Reduction reactions can convert it back to this compound from its oxidized form.

Substitution: The phenylacetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products:

Oxidation: Phenylacetyl-d5 L-glutamic acid.

Reduction: this compound.

Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Phenylacetyl-d5 L-Glutamine has several applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to understand the pathways of phenylacetylglutamine metabolism.

Biology: Helps in studying the role of phenylacetylglutamine in cellular processes and its impact on cellular metabolism.

Medicine: Investigated as a biomarker for urea cycle disorders and other metabolic conditions. It is also used in pharmacokinetic studies to track the metabolism of drugs.

Industry: Employed in the production of stable isotope-labeled compounds for research and development purposes

Comparison with Similar Compounds

Phenylacetylglutamine: The non-deuterated form of Phenylacetyl-d5 L-Glutamine.

Phenylacetyl-L-glutamine: Another derivative with similar properties but without deuterium labeling.

Sodium phenylbutyrate: A related compound used in the treatment of urea cycle disorders

Uniqueness: this compound is unique due to its deuterium labeling, which makes it an ideal tracer for metabolic studies. The presence of deuterium atoms allows for precise tracking and analysis using techniques such as mass spectrometry. This compound provides valuable insights into the metabolic pathways and mechanisms of action of phenylacetylglutamine .

Biological Activity

Phenylacetyl-d5 L-Glutamine (PAGln) is a deuterated derivative of phenylacetyl-L-glutamine, a metabolite formed in the liver from phenylacetate and glutamine. This compound has garnered attention due to its potential implications in various biological processes and diseases, particularly cardiovascular and cerebrovascular conditions. This article delves into the biological activity of PAGln, supported by research findings, data tables, and case studies.

- Chemical Name : this compound

- CAS Number : 1331909-01-3

- Molecular Formula : C13H11D5N2O4

- Molecular Weight : 269.31 g/mol

Metabolic Pathways

PAGln is primarily synthesized in the liver and is considered a biomarker for metabolic processes. It plays a significant role in various metabolic pathways, including:

- Thrombus Formation : PAGln has been implicated in thrombus formation through its interaction with adrenergic receptors (ADRs), enhancing platelet function and intracellular calcium release, which are critical for clot formation .

- Gut Microbiota Interaction : As a product of gut microbial metabolism, PAGln may influence systemic inflammation and metabolic syndrome, linking gut health with cardiovascular diseases .

Cardiovascular Disease

Recent studies have highlighted the association between elevated levels of PAGln and cardiovascular events. A notable study involving 4,000 subjects identified PAGln as a significant metabolite linked to major adverse cardiovascular events (MACE), including myocardial infarction .

Stroke Recurrence

PAGln has also been studied as a potential biomarker for stroke recurrence. In a cohort study of 115 first-onset stroke patients, 33 recurrent stroke patients, and 135 non-stroke controls, it was found that:

| Group | Median PAGln Level (ng/mL) | Age (years) | Male (%) | Ischemic (%) | Aspirin Usage (%) |

|---|---|---|---|---|---|

| First-Onset Stroke | 933 | 70 | 68.7 | 95.65 | 44.35 |

| Recurrent Stroke | 1014 | 71 | 75.76 | 93.94 | 57.58 |

| Non-Stroke Controls | 556 | 67 | 50.37 | 0 | 23.70 |

Statistical analysis indicated significant differences in PAGln levels among these groups (p = 0.008), suggesting that higher PAGln levels may correlate with recurrent strokes rather than first-onset strokes .

PAGln's biological activity can be attributed to several mechanisms:

- Adrenergic Receptor Interaction : It interacts with G protein-coupled receptors (GPCRs), particularly adrenergic receptors, mediating cellular responses that may influence vascular health.

- Inflammatory Response Modulation : By affecting immune cell function, PAGln may play a role in modulating inflammatory responses associated with cardiovascular diseases .

- Metabolic Regulation : As a metabolite derived from glutamine, it participates in energy metabolism and may influence metabolic pathways critical for cell survival under stress conditions .

Case Studies

Several case studies have documented the role of PAGln in clinical settings:

- In patients with chronic kidney disease undergoing treatment with sevelamer, elevated levels of PAGln were linked to improved cardiovascular outcomes, suggesting its potential as a therapeutic target .

- A study on dietary impacts revealed that individuals with higher intake of phenolic compounds exhibited lower plasma levels of PAGln, indicating dietary modulation of this metabolite could influence health outcomes .

Properties

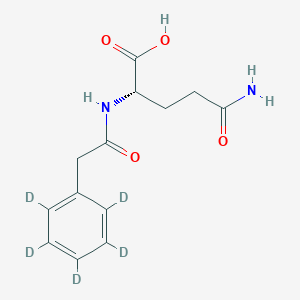

IUPAC Name |

(2S)-5-amino-5-oxo-2-[[2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c14-11(16)7-6-10(13(18)19)15-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,17)(H,18,19)/t10-/m0/s1/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLIEFSWGNOPJJ-CJMNRESHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)N[C@@H](CCC(=O)N)C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90547792 | |

| Record name | N~2~-[(~2~H_5_)Phenylacetyl]-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331909-01-3 | |

| Record name | N~2~-[(~2~H_5_)Phenylacetyl]-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.